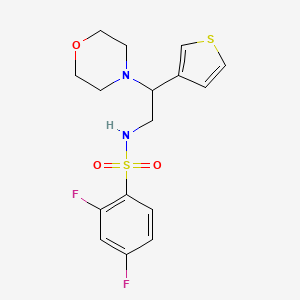

2,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-difluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N2O3S2/c17-13-1-2-16(14(18)9-13)25(21,22)19-10-15(12-3-8-24-11-12)20-4-6-23-7-5-20/h1-3,8-9,11,15,19H,4-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQULWEBCIVLYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophenyl group. This can be achieved through the reaction of thiophene with appropriate reagents to introduce the necessary functional groups

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure efficiency and cost-effectiveness. Large-scale reactions would be conducted in specialized reactors, with careful monitoring of reaction parameters to achieve high yields and purity. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used under acidic or neutral conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium or potassium hydroxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including:

- Bacteria : Effective against Staphylococcus aureus and Staphylococcus epidermidis.

- Fungi : Shows potential antifungal activity.

The minimum inhibitory concentration (MIC) values for related compounds suggest substantial antibacterial effects. The mechanism of action likely involves interactions with specific molecular targets due to the morpholino and thiophene groups that facilitate binding to proteins or enzymes, modulating their activity.

Antiviral Activity

Emerging studies have explored the antiviral potential of sulfonamide derivatives, including this compound. It has shown promise in inhibiting viral replication through various mechanisms, making it a candidate for further investigation in antiviral drug development.

Antimicrobial Efficacy Study

A study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria.

| Pathogen | MIC (µg/mL) | Comparison Compound |

|---|---|---|

| Staphylococcus aureus | 8 | Penicillin |

| Escherichia coli | 16 | Ampicillin |

Antiviral Research

In another case study focusing on antiviral properties, compounds similar to this compound were tested against adenovirus type-7 and rotavirus. The derivative showed a significant reduction in viral load, suggesting its potential as an antiviral agent.

| Virus | Reduction (%) | Reference Compound |

|---|---|---|

| Adenovirus type-7 | 56.7 | Ribavirin |

| Rotavirus Wa | 70 | Acyclovir |

Mechanism of Action

The mechanism by which 2,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on synthesis, structural features, and spectroscopic properties.

Structural and Functional Group Comparisons

- Morpholino Group: Present in the target compound, 8h (Ev2), and Ev7, this group enhances solubility and serves as a hydrogen-bond acceptor. In 8h, it is part of an acrylamide linker, whereas in the target, it is directly attached to the ethyl-thiophene side chain .

- Heterocyclic Cores: The target’s thiophene ring contrasts with 8h’s quinoline and Ev7’s thiazol. Thiophene’s lower aromaticity compared to quinoline may reduce π-π stacking interactions but improve metabolic stability .

- Fluorine Substitution : All compounds share a 2,4-difluorophenyl group, which enhances electronegativity and membrane permeability.

Spectroscopic Data (NMR)

While NMR data for the target compound are unavailable, trends from similar compounds can be inferred:

- Thiophene Protons: Expected to resonate at δ 6.8–7.5 ppm (similar to quinoline protons in 8h at δ 7.2–8.5 ppm) but with distinct coupling patterns due to thiophene’s electronic environment .

- Morpholino Group: Protons on the morpholine ring typically appear as triplets near δ 3.7 ppm (e.g., 8h: δ 3.65–3.72 ppm) .

- Sulfonamide NH : Likely observed as a broad singlet near δ 10.5–11.0 ppm, as seen in 8h (δ 10.8 ppm) .

Pharmacological Potential

- PI3K/mTOR Inhibition: Compound 15g (Ev3) is a PI3K/mTOR dual inhibitor (27% yield), suggesting that sulfonamides with planar heterocycles (e.g., quinoline) are viable kinase inhibitors.

- Solubility and Bioavailability: The morpholino group in the target and 8h enhances aqueous solubility, critical for drug-likeness. Thiophene’s hydrophobicity may require formulation adjustments compared to 15g’s hydroxypiperidine .

Biological Activity

2,4-Difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS Number: 946357-19-3) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a difluorobenzene moiety and a morpholino-thiophene side chain, suggests various mechanisms of action, particularly in the fields of antiviral and anticancer research.

- Molecular Formula : C₁₆H₁₈F₂N₂O₃S₂

- Molecular Weight : 388.5 g/mol

- Structural Characteristics : The presence of fluorine atoms enhances lipophilicity and may improve receptor binding affinity. The morpholino group contributes to solubility and bioavailability, while the thiophene ring can participate in π-stacking interactions, potentially influencing biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction, similar to other sulfonamides that target dihydropteroate synthase in bacterial systems.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, possibly through interference with viral replication processes or modulation of host cellular responses.

- Anticancer Properties : The compound's structure indicates potential for cytotoxic activity against cancer cell lines. The fluorinated aromatic system and the sulfonamide group may facilitate interactions with cellular targets involved in proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antiviral | MT-4 cells | 0.20 μM | |

| Anticancer | A-549 (Lung cancer) | 22.09 µg/mL | |

| Anticancer | MCF-7 (Breast cancer) | 6.40 ± 0.26 µg/mL |

Case Studies and Research Findings

- Antiviral Research : A study highlighted the compound's activity against the Tobacco Mosaic Virus (TMV), showing significant inhibition at low concentrations (EC50 = 0.20 μM). This suggests that modifications of the compound could lead to effective antiviral agents targeting similar viral systems .

- Cytotoxicity Assays : In vitro testing against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines demonstrated promising cytotoxic effects, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics . These results support further exploration into its mechanism and potential as an anticancer agent.

- Molecular Docking Studies : Computational modeling has indicated favorable binding interactions between the compound and key proteins involved in cancer cell proliferation and survival pathways. This aligns with experimental findings that suggest its potential role in targeted therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.